

what is the chemical structure of Ciprostene Calcium

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Compound of Interest

Compound Name: *Ciprostene Calcium*

Cat. No.: *B161074*

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An In-Depth Technical Guide to Ciprostene Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciprostene Calcium is a synthetic, chemically stable analog of prostacyclin (PGI₂). As a prostacyclin agonist, it exhibits potent vasodilatory and anti-platelet aggregation effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Ciprostene Calcium**.

Chemical Structure and Properties

Ciprostene Calcium is the calcium salt of Ciprostene. It is also known by its synonym U-61431F[1].

Chemical Identifiers

Identifier	Value
IUPAC Name	calcium bis((5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate)[2]
CAS Number	81703-55-1[2]
SMILES	CCCCC-INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--O.CCCCC--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--O.[Ca+2][2]
InChI Key	NJTMVDAFPIEZAJ-BMKVUGPNSA-L[2]
Chemical Formula	C44H70CaO8
Molecular Weight	767.11 g/mol

Physicochemical Properties

Property	Value/Description
Appearance	White to off-white powder
Solubility	Soluble in organic solvents such as DMF (25 mg/ml), DMSO (16.8 mg/ml), and ethanol (34 mg/ml). Limited solubility in water and PBS (pH 7.2) (0.29 µg/ml).
Stability	Stable under normal conditions but is sensitive to light and moisture. Should be stored at -20°C for long-term stability (≥ 6 months). For short-term storage, 0 - 4°C is recommended.

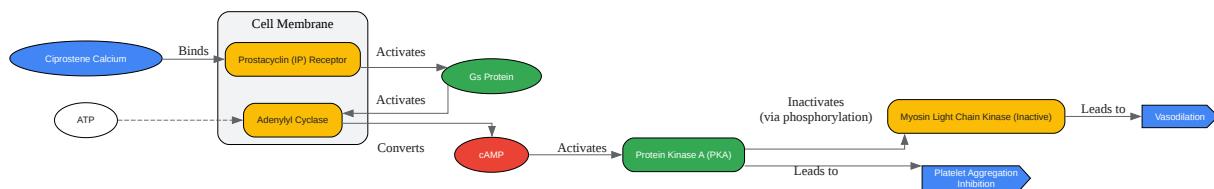
Mechanism of Action and Signaling Pathway

Ciprostene Calcium exerts its pharmacological effects by acting as a prostacyclin (IP) receptor agonist. The binding of Ciprostene to the IP receptor, a Gs protein-coupled receptor, initiates a signaling cascade that is central to its vasodilatory and anti-platelet activities.

Signaling Pathway

The primary signaling pathway for **Ciprostene Calcium** involves the following steps:

- Receptor Binding: Ciprostene binds to the prostacyclin (IP) receptor on the surface of vascular smooth muscle cells and platelets.
- G Protein Activation: This binding activates the associated Gs alpha subunit of the G protein.
- Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
- Downstream Effects:
 - In Vascular Smooth Muscle Cells: PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This leads to the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.
 - In Platelets: PKA activation leads to the phosphorylation of various substrates that ultimately inhibit platelet activation and aggregation. This includes a decrease in intracellular calcium mobilization.



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Ciprostene Calcium Signaling Pathway

Quantitative Data

Ciprostene Calcium has been evaluated in various in vitro and in vivo models to quantify its biological activity.

In Vitro and Ex Vivo Potency

Assay	Species	ID50 Value
ADP-induced platelet aggregation (in vitro)	Monkey	60 ng/ml
ADP-induced platelet aggregation (ex vivo)	Monkey	9.1 μ g/kg/min

Hemodynamic and Platelet Effects in Animal Models

Animal Model	Dose	Effect
Patas Monkeys	0.16 µg/kg/min (intravenous)	Induces hypotension and tachycardia
Cat	5, 10, 20, 40, and 80 µg/kg/min (intravenous infusion for 20 min each)	Dose-dependent decrease in total peripheral resistance and mean aortic pressure, consistent with peripheral vasodilation. Inhibition of ADP-induced platelet aggregation at all doses.
Cat	20 µg/kg/min (intravenous infusion for 3 hours)	Significant reduction in aortic thrombus weight compared to vehicle.

Human Clinical Data

Study Population	Dose	Effect
Healthy Male Volunteers	Up to 480 ng/kg/min (intravenous infusion for 3, 6, or 8 hours)	Well-tolerated. Most frequent adverse effects were headache, restlessness, nausea, perspiration, flushing, and jaw pain. No consistent changes in blood pressure or heart rate.
Healthy Male Volunteers	160 ng/kg/min (intravenous infusion for 8 hr/day for 3 days)	Inhibition of ADP-induced platelet aggregation and significant elevation of platelet cyclic AMP levels compared to placebo.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activity of **Ciprostene Calcium**. Below are representative methodologies for key assays.

ADP-Induced Platelet Aggregation Assay (In Vitro)

This protocol is a generalized procedure based on standard light transmission aggregometry techniques.

- **Blood Collection:** Draw whole blood from healthy human volunteers who have not taken any anti-platelet medication for at least two weeks. Collect the blood into tubes containing 3.8% trisodium citrate as an anticoagulant (9:1 blood to citrate ratio).
- **Preparation of Platelet-Rich Plasma (PRP):**
 - Centrifuge the whole blood at 200 x g for 10 minutes at room temperature with the brake off.
 - Carefully aspirate the upper, straw-colored PRP layer and transfer it to a separate polypropylene tube.
 - Store the PRP at room temperature and use within 3 hours of blood collection.
- **Preparation of Platelet-Poor Plasma (PPP):**
 - Centrifuge the remaining blood at 1,500-2,000 x g for 15 minutes at room temperature to pellet the red and white blood cells.
 - Collect the supernatant, which is the PPP, and use it as a blank for the aggregometer.
- **Platelet Aggregation Measurement:**
 - Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5×10^8 platelets/ml) using PPP if necessary.
 - Pipette a specific volume of PRP (e.g., 450 μ l) into a siliconized glass cuvette with a magnetic stir bar.

- Place the cuvette in the heating block of a light transmission aggregometer and allow it to equilibrate to 37°C for 5 minutes with constant stirring.
- Add a small volume of **Ciprostene Calcium** solution (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-2 minutes).
- Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).
- Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

- Data Analysis:
 - Set the light transmission of PRP to 0% and PPP to 100%.
 - Calculate the percentage of platelet aggregation for each concentration of **Ciprostene Calcium**.
 - Determine the IC50 value (the concentration of **Ciprostene Calcium** that inhibits 50% of the maximal ADP-induced aggregation) by plotting a dose-response curve.

Isolated Artery Vasodilation Assay

This protocol describes a general method for assessing the vasodilatory effects of **Ciprostene Calcium** on isolated arterial rings.

- Tissue Preparation:
 - Humanely euthanize an appropriate animal model (e.g., rat or rabbit) and excise a segment of an artery (e.g., thoracic aorta or mesenteric artery).
 - Immediately place the artery in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).
 - Carefully clean the artery of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length.
- Mounting the Arterial Rings:

- Mount the arterial rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
- Attach one end of the ring to a fixed support and the other end to a force-displacement transducer to record isometric tension.
- Equilibration and Viability Check:
 - Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 g.
 - Replace the buffer every 15-20 minutes during equilibration.
 - Assess the viability of the arterial rings by contracting them with a high concentration of potassium chloride (e.g., 60 mM KCl). After washing, contract the rings with a submaximal concentration of a vasoconstrictor such as phenylephrine (e.g., 1 µM).
- Vasodilation Measurement:
 - Once a stable contraction plateau is reached with the vasoconstrictor, add cumulative concentrations of **Ciprostene Calcium** to the organ bath.
 - Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is tested.
- Data Analysis:
 - Express the relaxation at each concentration of **Ciprostene Calcium** as a percentage of the pre-contraction induced by the vasoconstrictor.
 - Construct a concentration-response curve and calculate the EC₅₀ value (the concentration of **Ciprostene Calcium** that produces 50% of the maximal relaxation).

Conclusion

Ciprostene Calcium is a stable and potent prostacyclin analog with significant therapeutic potential stemming from its vasodilatory and anti-platelet aggregation properties. Its mechanism of action is well-characterized, primarily involving the activation of the prostacyclin

receptor and the subsequent increase in intracellular cAMP. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further research may continue to elucidate its full therapeutic utility and optimize its clinical application.

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